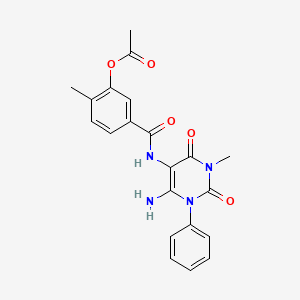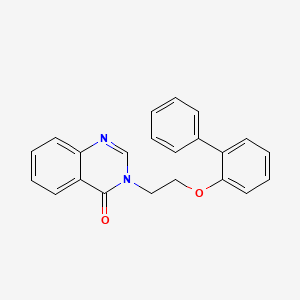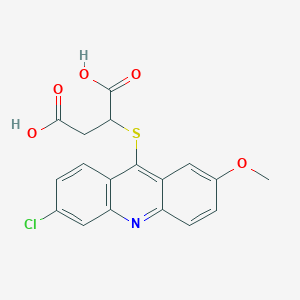
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is a complex organic compound that features a unique structure combining an acridine moiety with a sulfanylbutanedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid typically involves multiple steps, starting with the preparation of 6-chloro-2-methoxyacridine. This intermediate can be synthesized by reacting 6,9-dichloro-2-methoxyacridine with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acridine ring.
Scientific Research Applications
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or specific binding affinities.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of the target compound, known for its use in the preparation of various acridine derivatives.
9-Amino-6-chloro-2-methoxyacridine: A related compound used as a fluorescent probe and DNA intercalator.
4-Aminoquinoline: Another compound with similar applications in DNA intercalation and enzyme inhibition.
Uniqueness
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is unique due to its combination of an acridine moiety with a sulfanylbutanedioic acid group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.
Properties
CAS No. |
5442-51-3 |
|---|---|
Molecular Formula |
C18H14ClNO5S |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-(6-chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid |
InChI |
InChI=1S/C18H14ClNO5S/c1-25-10-3-5-13-12(7-10)17(26-15(18(23)24)8-16(21)22)11-4-2-9(19)6-14(11)20-13/h2-7,15H,8H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
ZALYDQBRKPRPPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)SC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


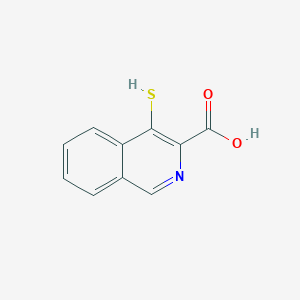
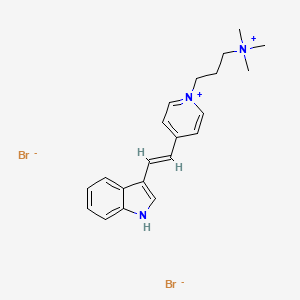
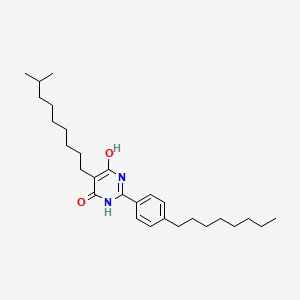
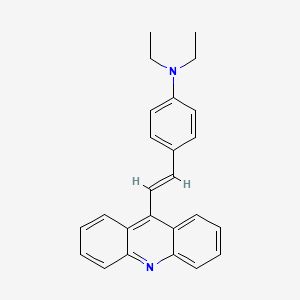
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)
![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
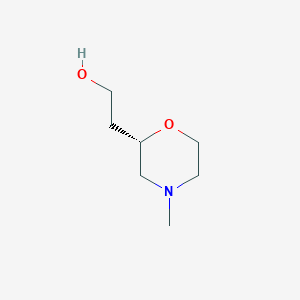
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
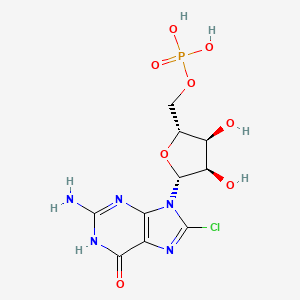
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
